4-Hydroxy-3-methyl-pentanophenone

Description

Contextualizing 4-Hydroxy-3-methyl-1-phenylpentan-1-one within the Broader Class of Hydroxylated Pentanophenones

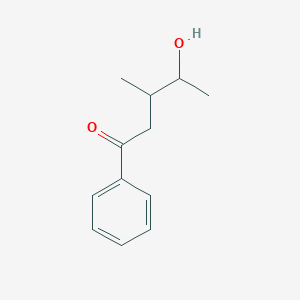

4-Hydroxy-3-methyl-1-phenylpentan-1-one is a specific member of the hydroxylated pentanophenone family. Its structure consists of a five-carbon chain where the first carbon is part of a carbonyl group attached to a phenyl ring, the third carbon has a methyl group substituent, and the fourth carbon is bonded to a hydroxyl group. The base structure, pentanophenone (also known as valerophenone), has a density of 0.975 g/mL and a boiling point between 244-245 °C. chembk.com

The addition of hydroxyl and methyl groups to the pentanophenone backbone creates stereocenters, leading to the possibility of different stereoisomers. For example, the related compound (3R)-3-hydroxy-4-methyl-1-phenylpentan-1-one is a specific enantiomer. nih.gov The precise arrangement of these groups in three-dimensional space can significantly influence the molecule's chemical and biological properties.

Hydroxylated pentanophenones are part of a larger group of aromatic secondary alcohols and ketones. inchem.org The interplay between the aromatic ring, the ketone carbonyl group, and the hydroxylated aliphatic chain makes these compounds interesting subjects for research in synthetic chemistry and materials science.

Below is a table summarizing the key properties of 4-Hydroxy-3-methyl-1-phenylpentan-1-one and its isomers.

| Property | Value |

| IUPAC Name | 4-Hydroxy-3-methyl-1-phenylpentan-1-one |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol nih.govchemsynthesis.com |

| CAS Number | 43108-75-4 pharmaffiliates.com |

| Canonical SMILES | CC(C)C(C)C(=O)C1=CC=CC=C1 |

| InChIKey | LNDIXSHDJWZICB-UHFFFAOYSA-N nih.gov |

Note: Data corresponds to the general structure and may vary for specific isomers. The table above is interactive.

Historical Development and Contemporary Significance of Related Phenyl Ketone Research

The study of phenyl ketones and their reactions has a long history, with foundational research dating back to the mid-20th century. Early studies focused on understanding the fundamental reaction mechanisms, such as the phenylation of ketones and their electrochemical reduction. acs.orgacs.org This foundational work laid the groundwork for more complex synthetic applications.

In contemporary science, research into phenyl ketones and related structures has expanded into numerous fields, driven by their utility as intermediates and functional molecules. researchgate.net One of the most well-known areas of relevance is in the context of the metabolic disorder phenylketonuria (PKU). nih.gov This genetic condition involves the inability to properly metabolize the amino acid phenylalanine, leading to a buildup of phenyl ketones such as phenylpyruvate in the body. nih.govnih.gov Research in this area focuses on diagnostics, and potential treatments to manage the effects of this accumulation. nih.gov

Furthermore, the structural motif of a phenyl group attached to a carbon chain containing other functional groups is found in many pharmaceuticals. For example, ibuprofen, a common nonsteroidal anti-inflammatory drug (NSAID), is (RS)-2-(4-(2-Methylpropyl)phenyl)propanoic acid. wikipedia.org While not a ketone, its structure as a substituted aromatic aliphatic acid highlights the broad importance of this class of compounds in medicinal chemistry. The synthesis of such molecules often involves ketone intermediates.

The versatility of phenyl ketones also makes them valuable in organic synthesis. They serve as precursors for a wide range of more complex molecules through reactions that modify the ketone or the aromatic ring. researchgate.net The development of greener and more efficient synthetic methods for these compounds remains an active area of research. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

4-hydroxy-3-methyl-1-phenylpentan-1-one |

InChI |

InChI=1S/C12H16O2/c1-9(10(2)13)8-12(14)11-6-4-3-5-7-11/h3-7,9-10,13H,8H2,1-2H3 |

InChI Key |

MSVGICDBKOMBPY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)C1=CC=CC=C1)C(C)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxy 3 Methyl 1 Phenylpentan 1 One

Established Synthetic Pathways and Mechanistic Considerations

The most direct and established method for the synthesis of 4-hydroxy-3-methyl-1-phenylpentan-1-one is the aldol (B89426) condensation reaction. This reaction involves the formation of a carbon-carbon bond between an enolate and a carbonyl compound.

Traditional Organic Synthesis Approaches to the Target Compound

The classical approach to synthesizing 4-hydroxy-3-methyl-1-phenylpentan-1-one involves the base-catalyzed aldol condensation of acetophenone (B1666503) and isobutyraldehyde (B47883). acs.orgchemicalbook.combyjus.com In this reaction, a base, typically a hydroxide (B78521) such as sodium hydroxide, is used to deprotonate the α-carbon of acetophenone, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyraldehyde. The subsequent protonation of the resulting alkoxide yields the desired β-hydroxy ketone.

The reaction is generally carried out in a suitable solvent, and while it is a well-established method, it can be accompanied by side reactions. chemicalbook.com One common side reaction is the self-condensation of acetophenone. Additionally, under certain conditions, the initial β-hydroxy ketone product can undergo dehydration to form the corresponding α,β-unsaturated ketone, 4-methyl-1-phenylpent-2-en-1-one. The control of reaction conditions such as temperature and reactant concentration is therefore crucial to maximize the yield of the desired product.

A study by Dilling et al. thoroughly examined the base-catalyzed condensation of acetophenone and isobutyraldehyde, providing valuable insights into the formation of both the monomeric aldol adduct and potential dimeric byproducts. chemicalbook.com

Advancements in Stereoselective Synthesis of 4-Hydroxy-3-methyl-1-phenylpentan-1-one Enantiomers

The structure of 4-hydroxy-3-methyl-1-phenylpentan-1-one contains a chiral center at the C4 position, meaning it can exist as two enantiomers, (R)- and (S)-4-hydroxy-3-methyl-1-phenylpentan-1-one. The development of stereoselective synthetic methods to produce a single enantiomer is of significant interest.

Asymmetric aldol reactions have emerged as a powerful tool for the enantioselective synthesis of β-hydroxy ketones. These reactions can be broadly categorized into three main approaches:

Chiral Auxiliary-Based Methods: In this approach, a chiral auxiliary is temporarily attached to one of the reactants to direct the stereochemical outcome of the aldol reaction. After the reaction, the auxiliary is removed to yield the enantiomerically enriched product.

Chiral Catalyst-Based Methods: This strategy employs a chiral catalyst, such as a chiral Lewis acid or a chiral organocatalyst, to control the stereochemistry of the reaction. This approach is often more atom-economical as the chiral source is used in catalytic amounts.

Substrate-Controlled Methods: In cases where one of the starting materials is already chiral, its inherent stereochemistry can influence the stereochemical outcome of the aldol reaction.

While specific examples detailing the stereoselective synthesis of 4-hydroxy-3-methyl-1-phenylpentan-1-one are not extensively reported in the literature, the general principles of asymmetric aldol reactions are well-established and can be applied to this target molecule. For instance, the use of chiral proline-derived catalysts has shown success in the asymmetric aldol reaction between ketones and aldehydes.

Another strategy to obtain enantiomerically pure 4-hydroxy-3-methyl-1-phenylpentan-1-one is through the stereoselective reduction of the corresponding prochiral enone, 4-methyl-1-phenylpent-2-en-1-one. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.

Exploration of Novel and Sustainable Synthetic Routes

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. For the synthesis of 4-hydroxy-3-methyl-1-phenylpentan-1-one, this has led to the exploration of "green" chemistry approaches.

One promising area is the use of solvent-free or "neat" reaction conditions for the aldol condensation. Performing the reaction without a solvent can significantly reduce waste and simplify the purification process. Additionally, the use of water as a solvent is being explored as a green alternative to traditional organic solvents.

Biocatalysis offers another sustainable route to chiral β-hydroxy ketones. Enzymes, such as aldolases, can catalyze the aldol reaction with high stereoselectivity under mild reaction conditions. While specific biocatalytic routes to 4-hydroxy-3-methyl-1-phenylpentan-1-one are still under investigation, the potential of this technology is significant.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of 4-hydroxy-3-methyl-1-phenylpentan-1-one. Key parameters that can be adjusted include:

Catalyst: The choice and concentration of the base or acid catalyst can significantly impact the reaction rate and selectivity.

Temperature: Lower temperatures generally favor the formation of the aldol addition product over the elimination product.

Solvent: The polarity and nature of the solvent can influence the solubility of the reactants and the stability of the intermediates.

Reactant Stoichiometry: Varying the ratio of acetophenone to isobutyraldehyde can help to minimize side reactions such as the self-condensation of acetophenone.

Strategies to enhance the yield often involve careful control of these parameters and may include techniques such as the slow addition of one reactant to another to maintain a low concentration and suppress side reactions.

Precursor Chemistry and Strategic Selection of Starting Materials

The primary precursors for the synthesis of 4-hydroxy-3-methyl-1-phenylpentan-1-one via the aldol condensation are acetophenone and isobutyraldehyde.

Acetophenone is a readily available aromatic ketone that serves as the enolate precursor. Its α-protons are sufficiently acidic to be removed by a suitable base.

Isobutyraldehyde is a branched aldehyde that acts as the electrophilic carbonyl component in the reaction. Its structure gives rise to the methyl group at the 3-position in the final product.

The selection of these starting materials is strategic due to their commercial availability and the straightforward nature of the aldol reaction between them to form the desired β-hydroxy ketone framework. For the synthesis of specific enantiomers, the choice of precursors might involve derivatization with chiral auxiliaries or the use of chiral catalysts in conjunction with these achiral starting materials.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Hydroxy 3 Methyl 1 Phenylpentan 1 One

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Configuration Analysis

The determination of the absolute and relative stereochemistry of chiral molecules is a critical aspect of chemical analysis, with significant implications in fields such as pharmacology and materials science. Chiroptical spectroscopic methods, particularly Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive techniques for elucidating the three-dimensional arrangement of atoms in chiral molecules in solution. ru.nl

For a molecule such as 4-hydroxy-3-methyl-1-phenylpentan-1-one, which contains two stereocenters at the C3 and C4 positions, four possible stereoisomers exist: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). These stereoisomers are grouped into two pairs of enantiomers (mirror images) and two pairs of diastereomers (non-mirror image stereoisomers). Chiroptical spectroscopy is instrumental in distinguishing between these isomers.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. This differential absorption, known as the Cotton effect, can be positive or negative and provides a unique fingerprint for a specific stereoisomer. Enantiomers, by definition, exhibit mirror-image ECD spectra. Therefore, if the ECD spectrum of one enantiomer is known, the spectrum of its mirror image is immediately determined.

In the case of 4-hydroxy-3-methyl-1-phenylpentan-1-one, the ECD spectrum is primarily influenced by the electronic transitions of the phenyl ketone chromophore. The spatial arrangement of the hydroxyl and methyl groups relative to this chromophore dictates the sign and magnitude of the observed Cotton effects.

Detailed research findings on the specific chiroptical properties of 4-hydroxy-3-methyl-1-phenylpentan-1-one are not extensively available in the public domain. However, the general principles of ECD analysis allow for a predictive understanding of how its stereochemistry would be determined. The analysis would typically involve the following steps:

Synthesis and Separation: The individual stereoisomers of 4-hydroxy-3-methyl-1-phenylpentan-1-one would be synthesized and separated using chiral chromatography techniques.

Experimental ECD Spectra: The ECD spectrum of each isolated stereoisomer would be recorded.

Quantum Chemical Calculations: To assign the absolute configuration, the experimental ECD spectra would be compared with theoretical spectra generated using quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). These calculations predict the ECD spectra for each possible absolute configuration.

Comparison and Assignment: The absolute configuration of each enantiomer is assigned by matching the experimental ECD spectrum with the calculated spectrum.

The diastereomers, having different spatial arrangements of the substituents, would exhibit distinct ECD spectra that are not mirror images of each other. This allows for their unambiguous identification.

Vibrational Circular Dichroism (VCD) offers a complementary approach by measuring the differential absorption of left and right circularly polarized infrared radiation. VCD is sensitive to the vibrational modes of the entire molecule and can provide detailed conformational information in addition to the absolute configuration. nih.gov The analysis of VCD spectra follows a similar paradigm of comparing experimental data with quantum chemical predictions.

While specific experimental data for 4-hydroxy-3-methyl-1-phenylpentan-1-one is not provided here, the table below illustrates the expected relationships between the ECD spectra of its stereoisomers based on established principles of chiroptical spectroscopy.

| Stereoisomer | Expected Relationship of ECD Spectrum |

| (3R, 4R) | Mirror image of (3S, 4S) spectrum |

| (3S, 4S) | Mirror image of (3R, 4R) spectrum |

| (3R, 4S) | Mirror image of (3S, 4R) spectrum |

| (3S, 4R) | Mirror image of (3R, 4S) spectrum |

| (3R, 4R) vs (3R, 4S) | Diastereomeric (different, not mirror images) |

| (3S, 4S) vs (3S, 4R) | Diastereomeric (different, not mirror images) |

Chemical Reactivity and Derivatization Strategies for 4 Hydroxy 3 Methyl 1 Phenylpentan 1 One

Transformations Involving the Ketone Functionality

The carbonyl group in 4-hydroxy-3-methyl-1-phenylpentan-1-one is a primary site for chemical modification, susceptible to both reduction and nucleophilic attack.

The reduction of the ketone functionality in beta-hydroxy ketones like 4-hydroxy-3-methyl-1-phenylpentan-1-one can lead to the formation of corresponding diols. The stereochemical outcome of this reduction is of significant interest, as the existing hydroxyl group can influence the facial selectivity of the hydride attack on the carbonyl carbon. The choice of reducing agent plays a pivotal role in determining the diastereoselectivity of the reaction.

Commonly employed reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The diastereoselectivity can often be controlled by the appropriate choice of reagent and reaction conditions. For instance, chelation-controlled reductions, where the reducing agent coordinates with both the existing hydroxyl group and the carbonyl oxygen, can lead to the formation of a specific diastereomer.

| Reducing Agent | Typical Solvent | General Reactivity | Expected Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild and selective for ketones and aldehydes | 1,3-Diol |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Strong, non-selective, reduces most carbonyl compounds | 1,3-Diol |

The electrophilic nature of the carbonyl carbon makes it susceptible to attack by a wide array of nucleophiles. These reactions are fundamental in constructing new carbon-carbon and carbon-heteroatom bonds, thereby enabling the synthesis of a diverse library of derivatives.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), readily add to the ketone to form tertiary alcohols. The stereochemical course of these additions can also be influenced by the adjacent hydroxyl group. Furthermore, reactions with ylides, as in the Wittig reaction, can convert the carbonyl group into an alkene, providing a pathway to unsaturated derivatives.

Chemical Modifications of the Hydroxyl Group

The secondary hydroxyl group in 4-hydroxy-3-methyl-1-phenylpentan-1-one offers another key site for derivatization, primarily through esterification and etherification reactions.

Esterification of the hydroxyl group can be achieved by reacting the parent compound with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine or triethylamine. This reaction converts the hydroxyl group into an ester, which can alter the molecule's polarity and biological activity.

Etherification, the conversion of the hydroxyl group to an ether, is typically accomplished via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, like sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Esterification | Acetyl chloride, Pyridine | Acetate Ester |

| Etherification (Williamson) | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | Methyl Ether |

The presence of both a hydroxyl and a carbonyl group in a 1,3-relationship allows for the formation of a six-membered intramolecular hydrogen bond. This interaction can significantly influence the conformation of the molecule and the reactivity of both functional groups. For instance, the hydrogen bond can decrease the electrophilicity of the carbonyl carbon and the nucleophilicity of the hydroxyl oxygen.

Intermolecular hydrogen bonding is also a critical factor, particularly in the condensed phase. These interactions can affect the physical properties of the compound, such as its boiling point and solubility, and can also play a role in its reactivity by influencing the accessibility of the functional groups to reagents.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of 4-hydroxy-3-methyl-1-phenylpentan-1-one is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents onto the aromatic core. The existing alkyl ketone chain is an ortho-, para-directing deactivator. However, the deactivating effect is generally mild, and substitutions can be achieved under appropriate conditions.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The position of substitution (ortho or para) can often be controlled by the choice of reagents and reaction conditions. For example, nitration with a mixture of nitric acid and sulfuric acid will typically yield a mixture of ortho- and para-nitro substituted products.

Functionalization and Derivatization of the Aliphatic Side Chain

The aliphatic side chain of 4-hydroxy-3-methyl-1-phenylpentan-1-one is rich in functionality, offering several sites for chemical modification. Key reactive sites include the secondary hydroxyl group and the carbon atoms of the pentanone backbone.

Reactions Involving the Hydroxyl Group:

The secondary hydroxyl group is a primary site for derivatization. Standard reactions targeting this functional group can be employed to introduce a variety of substituents, thereby altering the molecule's polarity, steric bulk, and hydrogen bonding capacity.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, yielding a β-diketone. This transformation can be achieved using various oxidizing agents. The resulting diketone offers further opportunities for derivatization.

Etherification: Conversion of the hydroxyl group to an ether is a common strategy to modify lipophilicity and steric properties. This can be accomplished through reactions such as the Williamson ether synthesis, where the corresponding alkoxide reacts with an alkyl halide.

Esterification: Esterification of the hydroxyl group introduces an ester moiety, which can serve as a prodrug or modulate the compound's interaction with biological targets. This can be achieved by reacting the alcohol with an acyl chloride or a carboxylic acid under appropriate catalytic conditions.

Reactions Involving the Carbonyl Group and Adjacent Carbons:

The carbonyl group and the α- and β-carbons of the pentanone chain also present opportunities for functionalization, often through enolate chemistry or by leveraging the reactivity of the β-hydroxy ketone motif.

Dehydration: As a β-hydroxy ketone, 4-hydroxy-3-methyl-1-phenylpentan-1-one can undergo dehydration to form an α,β-unsaturated ketone. This reaction is typically acid or base-catalyzed and introduces a new reactive site in the molecule.

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol, leading to the formation of a 1,3-diol. Stereoselective reduction methods can be employed to control the stereochemistry of the newly formed hydroxyl group.

Alkylation: The carbon atoms alpha to the carbonyl group can potentially be alkylated via enolate intermediates. However, controlling the regioselectivity of this reaction in the presence of the β-hydroxy group can be challenging.

| Reaction Type | Reagents and Conditions | Product Functional Group | Potential Impact on Properties |

| Oxidation of -OH | PCC, CH₂Cl₂ | Ketone (β-Diketone) | Increased polarity, potential for chelation |

| Etherification | 1. NaH, THF; 2. R-X | Ether (-OR) | Increased lipophilicity, altered steric profile |

| Esterification | Acyl chloride, pyridine | Ester (-OCOR) | Prodrug potential, altered H-bonding |

| Dehydration | H⁺ or OH⁻, heat | α,β-Unsaturated Ketone | Increased reactivity, altered geometry |

| Ketone Reduction | NaBH₄, MeOH | Diol | Increased polarity, new H-bonding sites |

This table presents hypothetical derivatization strategies for 4-hydroxy-3-methyl-1-phenylpentan-1-one based on the general reactivity of β-hydroxy ketones.

Synthesis of Analogues and Related Compounds of 4-Hydroxy-3-methyl-1-phenylpentan-1-one for Structure-Activity Relationship Studies

The synthesis of analogues of 4-hydroxy-3-methyl-1-phenylpentan-1-one is crucial for elucidating its structure-activity relationships (SAR). SAR studies aim to identify the key structural features responsible for a compound's activity and to optimize its properties by systematic modification. The derivatization strategies discussed in the previous section form the basis for creating a library of analogues.

Strategies for Analogue Design:

The design of analogues would typically involve systematic modifications of the phenyl ring, the aliphatic side chain, and the functional groups.

Phenyl Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the phenyl ring can probe the electronic and steric requirements for activity.

Aliphatic Side Chain Modification:

Varying Alkyl Groups: The methyl and ethyl groups on the side chain can be replaced with other alkyl groups of varying size and branching to explore the impact of steric bulk.

Hydroxyl Group Modification: As detailed in section 4.4, converting the hydroxyl group to ethers, esters, or oxidizing it to a ketone provides a range of analogues with different physicochemical properties.

Stereochemistry: The stereocenters at the hydroxyl- and methyl-bearing carbons are critical. The synthesis of different stereoisomers is essential to determine the optimal stereochemical configuration for activity.

Synthetic Approaches to Analogues:

The synthesis of these analogues would likely rely on established synthetic methodologies for β-hydroxy ketones, such as the aldol (B89426) reaction. By choosing different starting aldehydes and ketones, a variety of analogues with modifications in the phenyl ring and the aliphatic chain can be prepared. Subsequent derivatization of the resulting β-hydroxy ketone would then provide further diversity.

| Analogue Type | Modification Strategy | Rationale for SAR Studies |

| Phenyl-substituted | Use of substituted benzaldehydes in the initial synthesis. | To investigate the influence of electronic and steric effects of the aromatic ring on activity. |

| Side-chain alkyl variants | Use of different ketones in the aldol reaction. | To probe the steric tolerance around the aliphatic side chain. |

| Hydroxyl derivatives | Etherification, esterification, or oxidation of the parent compound. | To evaluate the importance of the hydroxyl group for hydrogen bonding and polarity. |

| Stereoisomers | Asymmetric synthesis or separation of diastereomers. | To determine the optimal three-dimensional arrangement of functional groups for activity. |

This table outlines a hypothetical strategy for the design and synthesis of analogues of 4-hydroxy-3-methyl-1-phenylpentan-1-one for SAR studies.

The systematic synthesis and subsequent biological or chemical evaluation of these analogues would provide valuable insights into the SAR of this class of compounds, guiding the design of more potent and selective molecules.

Computational and Theoretical Chemistry Investigations of 4 Hydroxy 3 Methyl 1 Phenylpentan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles. numberanalytics.com

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. numberanalytics.com For 4-hydroxy-3-methyl-1-phenylpentan-1-one, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31+G(d,p), would be employed to optimize the molecule's geometry and compute its electronic properties. acs.orgacs.org

Key aspects of the electronic structure that would be analyzed include:

Electron Density Distribution: This reveals the electron-rich and electron-deficient regions of the molecule. The oxygen atoms of the carbonyl and hydroxyl groups are expected to be electron-rich, while the carbonyl carbon would be electrophilic. libretexts.org

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. For this molecule, negative potential (red/yellow) would be concentrated around the oxygen atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be located around the hydroxyl proton and the hydrogens on the phenyl ring, highlighting regions for nucleophilic interaction.

Atomic Charges: Calculating atomic charges (e.g., using Natural Bond Orbital analysis) quantifies the electron distribution, confirming the polarity of the C=O and O-H bonds.

These electronic properties are crucial for predicting the molecule's reactivity, intermolecular interactions, and the nature of its active sites. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis.

HOMO: The HOMO is the highest-energy orbital containing electrons and acts as an electron donor. libretexts.org In 4-hydroxy-3-methyl-1-phenylpentan-1-one, the HOMO is likely to be localized on the phenyl ring and the oxygen atoms, which are the most nucleophilic regions. researchgate.net

LUMO: The LUMO is the lowest-energy orbital that is empty and can act as an electron acceptor. libretexts.org The LUMO is expected to be centered on the carbonyl group, specifically the π* antibonding orbital, making the carbonyl carbon the primary electrophilic site for nucleophilic attack. libretexts.orgrsc.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For organic molecules of this type, the gap typically influences their electronic transitions and reactivity in reactions like reductions or additions. rsc.orgwuxiapptec.com

| Property | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicates chemical reactivity and kinetic stability. |

Computational Prediction of Vibrational Frequencies and Spectroscopic Properties

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. numberanalytics.com By calculating the harmonic frequencies of the optimized geometry, a theoretical IR spectrum can be generated. This is invaluable for assigning experimental spectral bands to specific molecular vibrations. scirp.orglmu.edu

For 4-hydroxy-3-methyl-1-phenylpentan-1-one, key predicted vibrational modes would include:

A strong, sharp absorption for the C=O (carbonyl) stretch , typically around 1715 cm⁻¹. lmu.eduyoutube.com

A broad, intense band for the O-H (hydroxyl) stretch , usually in the range of 3400-3650 cm⁻¹, with the broadening due to hydrogen bonding. libretexts.orgquora.com

C-H stretches for the aromatic (phenyl) and aliphatic parts of the molecule.

Bending vibrations for the various C-H and C-C bonds in the molecule's "fingerprint" region.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | ~3450 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

| C=O Stretch (Ketone) | ~1715 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1600-1450 | Medium to Weak |

Conformational Analysis and Potential Energy Surface Mapping

Due to its several single bonds, 4-hydroxy-3-methyl-1-phenylpentan-1-one is a flexible molecule with multiple possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. youtube.com

This is achieved by mapping the Potential Energy Surface (PES) , which represents the molecule's energy as a function of its geometry, such as dihedral angles around rotatable bonds. libretexts.orglibretexts.orgwikipedia.org By systematically rotating key bonds (e.g., C-C bonds in the pentanone backbone) and calculating the energy at each step, a PES can be constructed.

The key findings from such an analysis would be:

Identification of Local Minima: These points on the PES correspond to stable, low-energy conformers.

Identification of Transition States: These are energy maxima on the path between two minima and represent the energy barriers for conformational changes.

Global Minimum: The conformer with the lowest energy on the entire PES, representing the most stable and likely most populated conformation of the molecule.

For 4-hydroxy-3-methyl-1-phenylpentan-1-one, the analysis would focus on the relative orientations of the bulky phenyl group, the isopropyl group, and the hydroxyl and carbonyl functionalities to minimize steric hindrance.

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

While quantum calculations are powerful for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, especially in a solution. numberanalytics.comnih.gov MD simulations model the molecule and its surrounding solvent (e.g., water) as a system of interacting particles. rsc.orgrsc.org

An MD simulation of 4-hydroxy-3-methyl-1-phenylpentan-1-one in a solvent like water or an organic solvent would provide insights into:

Solvation and Hydration: How solvent molecules arrange around the solute, particularly the hydrogen bonding between the hydroxyl and carbonyl groups and water molecules. nih.govacs.org

Conformational Dynamics: How the molecule transitions between different conformations in solution over time, providing a dynamic view of the conformational landscape. researchgate.net

Transport Properties: Predicting properties like diffusion coefficients.

Intermolecular Interactions: Simulating how multiple molecules of 4-hydroxy-3-methyl-1-phenylpentan-1-one might aggregate or interact with other solutes in the solution. researchgate.net

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. nih.govnih.govsemanticscholar.org For a β-hydroxy ketone, several reactions are of interest, such as its formation via an aldol (B89426) reaction, its reduction, or its dehydration. organic-chemistry.orglibretexts.org

Using DFT, the entire reaction pathway can be mapped on a potential energy surface:

Reactants, Products, and Intermediates: The geometries and energies of all species involved in the reaction are calculated.

Transition States (TS): The high-energy structures that connect reactants to products or intermediates are located. The energy of the TS determines the activation energy of the reaction. nih.gov

Reaction Coordinate: The lowest-energy path connecting reactants to products via the transition state is determined, providing a detailed picture of the bond-breaking and bond-forming processes.

For example, a computational study of the reduction of the carbonyl group in 4-hydroxy-3-methyl-1-phenylpentan-1-one would identify the transition state for hydride attack and predict the stereochemical outcome of the reaction. Similarly, the mechanism for acid- or base-catalyzed dehydration to form an α,β-unsaturated ketone could be investigated. acs.org

Biochemical and Mechanistic Studies of 4 Hydroxy 3 Methyl 1 Phenylpentan 1 One Excluding Clinical Human Trials

Investigations into Enzyme Interactions and Modulation

The potential for 4-Hydroxy-3-methyl-1-phenylpentan-1-one to interact with and modulate the activity of enzymes is a critical area of biochemical inquiry. Such studies are fundamental to understanding its potential pharmacological or toxicological effects.

In Vitro Enzyme Inhibition Kinetics and Characterization

A thorough search of scientific databases yields no specific studies on the in vitro enzyme inhibition kinetics of 4-Hydroxy-3-methyl-1-phenylpentan-1-one. Research in this area would typically involve assays with a panel of enzymes to determine if the compound acts as an inhibitor. Key parameters such as the inhibition constant (K_i) and the type of inhibition (e.g., competitive, non-competitive, uncompetitive) would be determined. The absence of such data means that the enzyme inhibitory profile of this compound remains unknown.

Elucidation of Enzyme Binding Mechanisms and Active Site Interactions

Understanding how a compound binds to an enzyme at a molecular level is crucial for rational drug design and for explaining its mechanism of action. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational molecular modeling are often employed for this purpose. Currently, there are no published studies that elucidate the binding mechanisms or active site interactions of 4-Hydroxy-3-methyl-1-phenylpentan-1-one with any specific enzyme.

Role in Metabolic Pathways and Biotransformations

The metabolism of a chemical compound by living organisms is a key determinant of its biological activity and duration of action. This includes how it is broken down and transformed by various organisms, from microbes to mammals.

Microbial Degradation and Biotransformation Pathways

The ability of microorganisms to degrade or transform chemical compounds is of significant environmental and biotechnological interest. While general principles of microbial degradation of aromatic compounds are well-established, specific pathways for the microbial biotransformation of 4-Hydroxy-3-methyl-1-phenylpentan-1-one have not been documented in the scientific literature. Research in this area would involve incubating the compound with various microbial species and identifying the resulting metabolites to map out the degradation pathway.

Interaction with Cellular Components in Non-Clinical Models

Investigating the interaction of 4-Hydroxy-3-methyl-1-phenylpentan-1-one with cellular components in non-clinical models (e.g., cell cultures, animal models) is essential for understanding its potential biological effects. Such studies would explore its uptake by cells, its subcellular localization, and its impact on cellular processes. At present, there is a lack of published research on these interactions for this specific compound.

Antioxidant Activity and Associated Molecular Mechanisms

Antioxidant activity is a property of many chemical compounds that can protect cells from damage caused by reactive oxygen species (ROS). The potential of 4-Hydroxy-3-methyl-1-phenylpentan-1-one to act as an antioxidant has not been specifically investigated or reported. Studies in this area would typically involve assays to measure its ability to scavenge free radicals and to understand the underlying molecular mechanisms, such as hydrogen atom transfer or single electron transfer.

No Direct Research Found for 4-Hydroxy-3-methyl-1-phenylpentan-1-one

A comprehensive search of scientific literature and databases has revealed no specific studies on the biochemical and mechanistic properties of the chemical compound 4-Hydroxy-3-methyl-1-phenylpentan-1-one, as requested. While this compound is identifiable, there is a lack of published research pertaining to its antimicrobial activity, mechanisms of action, or receptor binding studies in non-human biological systems.

The initial request for an article focusing on "4-Hydroxy-3-methyl-pentanophenone" was interpreted as "4-Hydroxy-3-methyl-1-phenylpentan-1-one" based on common chemical nomenclature and the structures of related compounds found in chemical databases. However, no experimental data on the biological activities of this specific molecule could be retrieved from the public domain.

While no direct information is available for 4-Hydroxy-3-methyl-1-phenylpentan-1-one, research on structurally similar compounds, such as phenylalanine derivatives, offers insights into potential antimicrobial mechanisms. For instance, certain phenylalanine derivatives have been identified as quorum sensing inhibitors. nih.gov Quorum sensing is a cell-to-cell communication process in bacteria that regulates the expression of virulence factors and biofilm formation. nih.gov

Studies on these related compounds have shown that they can act as inhibitors of the CviR receptor, a key component of the quorum-sensing pathway in various bacteria. nih.gov The inhibition of this receptor can lead to a reduction in biofilm formation and the production of toxins. nih.gov It is plausible that 4-Hydroxy-3-methyl-1-phenylpentan-1-one, due to its structural similarities to these active molecules, could exhibit a similar mechanism of action. However, without direct experimental evidence, this remains speculative.

Given the absence of specific data for 4-Hydroxy-3-methyl-1-phenylpentan-1-one, it is not possible to generate the requested article with detailed research findings, data tables, and a thorough analysis of its antimicrobial activity and receptor binding profile.

Potential Non Clinical Applications and Future Research Directions

Utility as a Synthetic Intermediate for Complex Organic Molecules

The primary and most documented application of 4-Hydroxy-3-methyl-pentanophenone is as a synthetic intermediate in the preparation of more complex organic molecules. Its bifunctional nature, possessing both a hydroxyl and a keto group, allows for a variety of chemical transformations.

A notable example of its use is in the synthesis of 4-n-pentyl-2-methyl-phenol. In a specific synthetic procedure, this compound is treated with hydrazine (B178648) and potassium hydroxide (B78521) in diethylene glycol. This reaction proceeds via a Wolff-Kishner reduction, which reduces the ketone to a methylene (B1212753) group, followed by dehydration, ultimately yielding the target phenol (B47542) derivative. acs.org This transformation highlights the utility of this compound in accessing substituted phenols, which are valuable compounds in various chemical industries.

The general class of β-hydroxy ketones is widely recognized for its importance in organic synthesis. These compounds are key intermediates in aldol (B89426) condensation reactions, one of the fundamental carbon-carbon bond-forming reactions in organic chemistry. ncert.nic.in They can be readily dehydrated to form α,β-unsaturated ketones, which are versatile precursors for a wide range of organic compounds, including pharmaceuticals, fragrances, and agrochemicals. patsnap.com The presence of the phenyl group in this compound introduces an aromatic moiety, further expanding its potential in the synthesis of compounds with specific electronic or bioactive properties.

Table 1: Synthetic Utility of this compound

| Starting Material | Reagents | Product | Application of Product | Reference |

|---|

Applications in Materials Science and Functional Chemical Development

While specific research on the direct application of this compound in materials science is not extensively documented, the broader class of aromatic ketones and β-hydroxy ketones offers insights into its potential. Aromatic ketones are recognized as important intermediates in the synthesis of various materials. azom.com For instance, they can be converted into aromatic esters, which are valuable monomers for the production of polymers and other advanced materials. azom.com The development of novel methods to transform aromatic ketones into more versatile functional groups is an active area of research with implications for materials science. azom.com

Furthermore, the α,β-unsaturated ketones derived from the dehydration of β-hydroxy ketones are known to participate in polymerization reactions and can be incorporated into polymer backbones to modify their physical and chemical properties. The phenyl group in this compound could impart desirable properties such as thermal stability and refractive index to such polymers. The development of functional chemicals, such as surfactants and liquid crystal materials, can also be envisaged, with mandelic acid derivatives, which share structural similarities, being used in the synthesis of such materials. mdpi.com

Development as Chemical Probes for Basic Biological Research

Recent studies have highlighted the potential of β-hydroxy ketone derivatives as scaffolds for the development of chemical probes for biological research. A study investigating potential inhibitors of the main protease (Mpro) of SARS-CoV-2 explored a library of β-hydroxy ketone derivatives. scielo.org.za This research demonstrated that certain β-hydroxy ketones can effectively bind to the active site of the enzyme, suggesting their potential as starting points for the design of antiviral agents and as chemical probes to study the enzyme's function. scielo.org.za

The synthesis of β-hydroxy ketones on solid supports, compatible with DNA-encoding, further expands their utility in chemical biology. nih.govacs.org This technology allows for the creation of large, diverse libraries of compounds that can be screened against biological targets to identify new protein ligands. nih.govacs.org The structural features of this compound, including its stereocenters and functional groups, make it a candidate for inclusion in such libraries for the discovery of new bioactive molecules.

Table 2: Potential Biological Research Applications of β-Hydroxy Ketone Scaffolds

| Research Area | Potential Application | Rationale | Reference |

|---|---|---|---|

| Virology | Development of enzyme inhibitors (e.g., for SARS-CoV-2 Mpro). | The β-hydroxy ketone moiety can interact with key residues in enzyme active sites. | scielo.org.za |

| Drug Discovery | Component of DNA-encoded libraries for ligand discovery. | Amenable to solid-phase synthesis and offers structural diversity for screening against biological targets. | nih.govacs.org |

Environmental Fate and Degradation Studies in Natural Systems

The environmental fate of this compound is not specifically documented. However, studies on related aromatic ketones provide a basis for understanding its potential behavior in the environment. Polycyclic aromatic ketones (PAKs), which are structurally related through the presence of an aromatic ring and a ketone group, have been identified in various environmental samples, arising from sources such as incomplete combustion. acs.org The environmental presence of such compounds necessitates an understanding of their persistence, transformation, and potential toxicity.

Aldehydes and ketones are known to be ubiquitous in the atmosphere and can have an impact on air quality. nih.gov The photochemical degradation of aromatic ketones in the atmosphere can lead to the formation of various secondary pollutants. In aquatic environments, the biodegradability of such compounds would depend on the ability of microorganisms to metabolize the aromatic ring and the aliphatic side chain. Further research is needed to specifically assess the environmental persistence and degradation pathways of this compound to fully understand its environmental impact.

Emerging Research Opportunities and Interdisciplinary Collaborations

The versatility of this compound and the broader class of β-hydroxy ketones opens up numerous avenues for future research and interdisciplinary collaborations.

Catalysis and Green Chemistry: The development of more efficient and stereoselective methods for the synthesis of this compound and other β-hydroxy ketones is an ongoing area of interest. organic-chemistry.org This includes the use of organocatalysis and biocatalysis to create chiral versions of these molecules, which is crucial for applications in medicinal chemistry and materials science. mdpi.comnih.gov

Medicinal Chemistry and Drug Discovery: Further exploration of β-hydroxy ketone derivatives as potential therapeutic agents is warranted. scielo.org.za Collaboration between synthetic chemists and biologists could lead to the design and synthesis of new compounds with improved activity and selectivity against various disease targets.

Materials Science and Engineering: The systematic investigation of polymers and other materials derived from this compound and related monomers could lead to the development of new functional materials with tailored properties. This would involve collaborations between organic chemists, polymer scientists, and materials engineers.

Environmental Science: Detailed studies on the environmental fate, transport, and potential toxicity of this compound are needed. This research, conducted by environmental chemists and toxicologists, would provide crucial data for assessing the environmental risks associated with its production and use.

Q & A

Q. Table 1: Analytical Parameters

| Method | Parameters | Reference |

|---|---|---|

| HPLC | C18 column, 254 nm, 60:40 ACN/H₂O | |

| FTIR | ATR mode, 3300 cm⁻¹ (O-H) | |

| ESI-MS | Positive ion mode, m/z 178.23 (expected) |

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Respiratory Protection : Use NIOSH-approved P95 respirators for low exposure; OV/AG/P99 cartridges for higher concentrations. Ensure compliance with OSHA HCS guidelines .

- Environmental Control : Avoid drainage release. Use secondary containment for spills.

- Toxicology : Classified as moderately toxic (acute exposure). Use nitrile gloves and fume hoods. Monitor for skin irritation or respiratory sensitization .

Advanced Research Questions

Q. How can synthesis of this compound be optimized for higher yield?

- Methodological Answer :

- Catalytic Optimization : Screen acid catalysts (e.g., H₂SO₄, p-toluenesulfonic acid) in Friedel-Crafts acylation. Monitor reaction kinetics via in-situ FTIR .

- Purification : Recrystallize using ethanol/water mixtures (70:30). Validate purity via DSC (melting point: 40–42°C) .

- Scale-Up : Use continuous flow reactors to enhance mixing and reduce side reactions. Validate scalability using DOE (Design of Experiments) principles .

Q. How to resolve contradictions between experimental and computational reactivity data?

- Methodological Answer :

- Validation : Cross-check DFT calculations (e.g., B3LYP/6-31G*) with experimental NMR (¹H/¹³C) and X-ray crystallography. Address discrepancies via solvent-effect simulations (e.g., COSMO-RS) .

- Error Analysis : Quantify instrumental uncertainty (e.g., ±0.5% for HPLC purity) and computational basis set limitations. Use Bland-Altman plots for method comparison .

Q. How does solvent choice affect the stability of this compound under varying pH?

- Methodological Answer :

- Stability Studies : Incubate in buffers (pH 2–12) at 25°C. Monitor degradation via UV-Vis (λ = 280 nm).

- Reaction Pathways : In acidic conditions (pH < 4), ketone protonation may enhance hydrolysis. In alkaline media (pH > 10), phenolic oxidation dominates. Use LC-MS to identify degradation products .

Q. Table 2: Solvent Stability Profile

| pH | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| 2 | Hydrolysis | 48 hours |

| 7 | Stable | >30 days |

| 12 | Oxidative degradation | 12 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.